![molecular formula C16H17NO2 B13094356 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 160320-10-5](/img/structure/B13094356.png)
1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one
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Overview
Description
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic organic compound belonging to the indole family Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one typically involves the reaction of pivaloyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput .
Chemical Reactions Analysis
Types of Reactions: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their anticancer activity.
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Studied for its potential as a TNF-α inhibitor.
Uniqueness: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one stands out due to its unique pivaloyl group, which imparts specific chemical properties and enhances its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Biological Activity
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic compound belonging to the class of indole derivatives. Its unique structure includes a pivaloyl group that enhances its biological activity. This article explores the compound's biological activities, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO, with a molecular weight of approximately 255.31 g/mol. The compound features a carbonyl group (C=O) as part of the pivaloyl moiety, which contributes to its reactivity and biological potential. The structural characteristics allow for various electrophilic and nucleophilic reactions, making it a versatile scaffold for drug development.
Anticancer Properties
Research indicates that derivatives of benzo[cd]indoles, including this compound, exhibit significant anticancer activities. These compounds may induce apoptosis and inhibit cell proliferation through interactions with specific biological targets such as enzymes or receptors involved in cancer pathways.
A study demonstrated that related compounds could inhibit tumor growth in various cancer cell lines, highlighting their potential as therapeutic agents against cancer types resistant to conventional treatments .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
- Enzyme Inhibition: It may inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Arrest: Compounds in this class have been shown to disrupt normal cell cycle progression.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Acylation Reactions: Utilizing pivaloyl chloride in the presence of bases to form amides or esters.
- Cyclization Techniques: Employing cyclization reactions that form the fused ring system characteristic of indoles.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Properties
CAS No. |
160320-10-5 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)-3,4-dihydrobenzo[cd]indol-5-one |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-9-10-7-8-13(18)11-5-4-6-12(17)14(10)11/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
QVZGKXYWOCDMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Origin of Product |
United States |
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